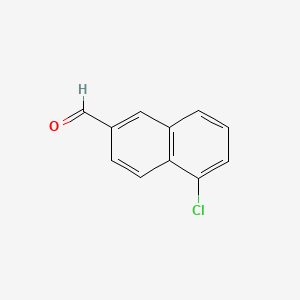

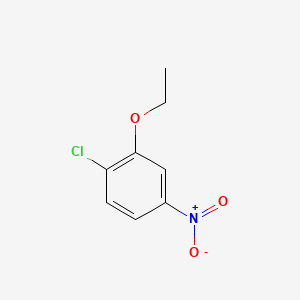

1-Chloro-2-ethoxy-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

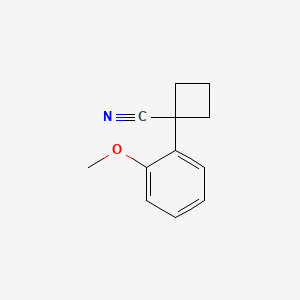

“1-Chloro-2-ethoxy-4-nitrobenzene” is a chemical compound with the linear formula C8H8ClNO3 . It’s a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of nitro compounds like “1-Chloro-2-ethoxy-4-nitrobenzene” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Molecular Structure Analysis

The molecular structure of “1-Chloro-2-ethoxy-4-nitrobenzene” can be represented by the linear formula C8H8ClNO3 . More detailed information about its molecular structure might be available in databases like NIST Chemistry WebBook .

Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “1-Chloro-2-ethoxy-4-nitrobenzene” are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The cation may bond to a nucleophile to give a substitution or addition product .

Mécanisme D'action

Target of Action

The primary target of 1-Chloro-2-ethoxy-4-nitrobenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and tends to be retained during reactions .

Mode of Action

1-Chloro-2-ethoxy-4-nitrobenzene undergoes electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-2-ethoxy-4-nitrobenzene are those involving electrophilic aromatic substitution . This reaction type is common in organic chemistry and plays a crucial role in the synthesis of many important compounds .

Result of Action

The result of the action of 1-Chloro-2-ethoxy-4-nitrobenzene is the formation of a substituted benzene ring . This reaction is significant in organic chemistry as it allows for the introduction of various functional groups into the benzene ring, enabling the synthesis of a wide range of aromatic compounds .

Action Environment

The action of 1-Chloro-2-ethoxy-4-nitrobenzene can be influenced by various environmental factors. For instance, dust formation should be avoided as finely dispersed particles can form explosive mixtures in air . Adequate ventilation is necessary to prevent the inhalation of mist, gas, or vapors . Personal protective equipment, including chemical impermeable gloves, should be worn to avoid skin and eye contact .

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-2-ethoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNTDMOSPPSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740515 |

Source

|

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-ethoxy-4-nitrobenzene | |

CAS RN |

102236-22-6 |

Source

|

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.